molecular formula C29H41N5O8 B1665005 Acyclovir and hydrocortisone CAS No. 439279-66-0

Acyclovir and hydrocortisone

Katalognummer B1665005
CAS-Nummer: 439279-66-0
Molekulargewicht: 587.7 g/mol
InChI-Schlüssel: MDCGTBRYRLWFJI-WDCKKOMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acyclovir mixture with hydrocortisone is used to treat Herpes simplex labialis.

Wissenschaftliche Forschungsanwendungen

Efficacy in Treating Herpes Labialis

  • Topical Acyclovir-Hydrocortisone Cream : A systematic review highlighted the efficacy of 5% Acyclovir-1% Hydrocortisone cream for herpes simplex labialis treatment. The study showed a significant reduction in relative risk compared to a placebo, indicating the combination's benefit in early episodic treatment (Rosa et al., 2015).

Safety and Tolerability

  • Adolescents with Recurrent Herpes Simplex Labialis : A Phase 3 study assessed the safety of the Acyclovir-Hydrocortisone combination in adolescents. It showed good tolerability in the treatment of recurrent herpes simplex labialis, with only mild to moderate intensity adverse events reported (Strand et al., 2012).

Impact on Ulcerative Lesions

  • Reduction in Healing Time and Lesion Size : Clinical studies and reviews have consistently shown that topical application of Acyclovir-Hydrocortisone cream reduces the healing time and the size of ulcerative lesions in patients with herpes labialis. This is in comparison to antiviral or anti-inflammatory agents used alone (Nguyen et al., 2014).

Use in Bell’s Palsy

  • Steroids and Acyclovir for Bell’s Palsy : A review of specific interventions for Bell’s palsy included steroids and Acyclovir. Steroids like hydrocortisone, when combined with Acyclovir, were evaluated for their efficacy compared to placebo in various trials (Liesegang, 2001).

Preventing Progression of Cold Sores

  • Topical ME-609 in Cold Sore Treatment : ME-609, a combination of Acyclovir and Hydrocortisone, has shown effectiveness in preventing the progression of cold sores to ulcerative lesions. It significantly reduced the cumulative lesion area compared with Acyclovir and placebo (Hull et al., 2011).

Novel Therapeutic Strategies

  • Combination Antiviral–Anti-Inflammatory Treatment : Studies on novel composite efficacy measures demonstrate the rationale and efficacy of combination antiviral and anti-inflammatory treatments for recurrent herpes simplex labialis. The combination of Acyclovir and Hydrocortisone has been shown to be more effective in reducing cumulative lesion size than Acyclovir alone (Hull et al., 2013).

Bioavailability Enhancement

  • Self-Microemulsifying Drug Delivery Systems : Research on enhancing the oral bioavailability of Acyclovir via self-microemulsifying drug delivery systems has shown significant increase in bioavailability, illustrating the potential for more effective delivery methods (Patel & Sawant, 2007).

UV Radiation-Induced Herpes Labialis

  • Treatment of UV Radiation-Induced Lesions : A study on the treatment of UV radiation-induced herpes labialis with topical 5% Acyclovir-1% Hydrocortisone cream found significant reduction in classical lesion incidence, healing time, and lesion size (Evans et al., 2002).

Eigenschaften

CAS-Nummer

439279-66-0

Produktname

Acyclovir and hydrocortisone

Molekularformel

C29H41N5O8

Molekulargewicht

587.7 g/mol

IUPAC-Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI-Schlüssel

MDCGTBRYRLWFJI-WDCKKOMHSA-N

Isomerische SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)N=C(NC2=O)N

Kanonische SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Acyclovir mixture with hydrocortisone;  ME 609;  ME-609;  ME609;  Lipsovir;  Xerese; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acyclovir and hydrocortisone
Reactant of Route 2
Acyclovir and hydrocortisone
Reactant of Route 3
Acyclovir and hydrocortisone
Reactant of Route 4
Acyclovir and hydrocortisone
Reactant of Route 5
Reactant of Route 5
Acyclovir and hydrocortisone
Reactant of Route 6
Acyclovir and hydrocortisone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.